Molecular Weight & Lipophilicity Differentiation from 1-(4-Chlorobenzyl)piperazine (Des-Isopropyl Analog)
The target compound (MW 252.79 g/mol, C14H21ClN2) carries an additional isopropyl group (ΔMW = +42.08 Da) compared to 1-(4-chlorobenzyl)piperazine (MW 210.70 g/mol, C11H15ClN2) [1]. This structural increment increases the predicted LogP by approximately 0.5–1.0 log units relative to the des-isopropyl parent, enhancing blood-brain barrier permeability potential while also increasing steric bulk at the N4 position, which reduces promiscuous binding to aminergic receptors compared to the unsubstituted piperazine . The N4-isopropyl group also eliminates the secondary amine character present in 1-(4-chlorobenzyl)piperazine, removing a hydrogen bond donor and altering the compound's solubility and formulation properties .
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 252.79 g/mol; predicted LogP ~3.6–4.0 (estimated from methyl analog LogP 3.17 + 0.5–0.8 for isopropyl increment) |
| Comparator Or Baseline | 1-(4-Chlorobenzyl)piperazine: MW 210.70 g/mol; predicted LogP ~2.5–2.8 |
| Quantified Difference | ΔMW = +42.08 Da; ΔLogP ≈ +0.8–1.5 log units (estimated) |
| Conditions | Predicted physicochemical properties based on ChemBridge/Hit2Lead database values for methyl analog (LogP 3.17) and class-level SAR trends for N-alkyl chain extension |
Why This Matters
The higher MW and LogP of the target compound place it closer to the optimal CNS drug-like property space (MW < 500, LogP 3–5), while the tertiary amine character eliminates a metabolic liability (N-dealkylation susceptibility) present in the secondary amine parent, making it a more suitable candidate for CNS-targeted probe development.
- [1] SpectraBase. 1-(4-Chlorobenzyl)-4-isopropylpiperazine: MW 252.79, C14H21ClN2. Wiley Science Solutions, 2024. View Source
